molecular formula C17H14N4O3S B2570708 N-(4-acetylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896328-08-8

N-(4-acetylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2570708
CAS No.: 896328-08-8
M. Wt: 354.38
InChI Key: OOHDSPYYYYKQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic small molecule of significant interest in early-stage drug discovery, particularly in the field of oncology. This compound features a complex hybrid structure that combines an acetamide linker with a pyrido[1,2-a][1,2,4]triazin-4-one core, a scaffold recognized for its potential in medicinal chemistry. While specific biological data for this exact molecule is not yet available in the public domain, its molecular architecture suggests it is a valuable candidate for screening against a panel of cancer cell lines to establish a preliminary activity profile . The design of this reagent incorporates a sulfanylacetamide bridge, a functional group common in the development of targeted therapeutic agents. This structural motif is frequently employed to connect pharmacophoric units, potentially enabling the molecule to interact with enzyme active sites . The presence of the 4-oxo-4H-pyrido[1,2-a][1,3,5]triazine system places this compound within a class of heterocycles that are actively investigated for their ability to inhibit key enzymatic processes in disease pathways. Researchers can utilize this compound as a chemical tool to probe biological mechanisms or as a building block for the synthesis of more complex derivatives. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-11(22)12-5-7-13(8-6-12)18-15(23)10-25-16-19-14-4-2-3-9-21(14)17(24)20-16/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHDSPYYYYKQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of aniline to form 4-acetylaniline.

    Synthesis of the Pyrido[1,2-a][1,3,5]triazin-2-yl Intermediate: This step involves the cyclization of appropriate precursors to form the pyrido[1,2-a][1,3,5]triazin-2-yl core.

    Coupling Reaction: The final step involves the coupling of the two intermediates through a sulfanylacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Biological Activity

N-(4-acetylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C18H15N3O4S
  • Molecular Weight : 337.35 g/mol
  • CAS Number : 1105213-88-4

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. In vitro studies reported IC50 values indicating moderate inhibition against these enzymes .
  • Antioxidant Activity : The compound exhibits free radical scavenging properties, which contribute to its neuroprotective effects. This activity is essential for reducing oxidative stress in neuronal cells .
  • Anticancer Properties : Recent studies have identified the compound as a potential anticancer agent through screening against multicellular spheroids. It demonstrated cytotoxic effects on various cancer cell lines, suggesting its role in cancer therapy .

Biological Activity Data

Activity TypeTargetIC50 Value (μM)Reference
AChE InhibitionAcetylcholinesterase15.2 - 34.2
BChE InhibitionButyrylcholinesterase9.2 - 30.1
Antioxidant ActivityDPPH ScavengingNot specified
CytotoxicityVarious Cancer Cell LinesNot specified

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective potential of this compound, researchers evaluated its effects on neuronal cultures exposed to oxidative stress. The compound significantly reduced cell death and improved cell viability compared to untreated controls.

Case Study 2: Anticancer Screening

A novel screening approach was employed to evaluate the anticancer activity of this compound against spheroid models of breast and colon cancer. The results indicated that treatment with the compound resulted in reduced spheroid size and increased apoptosis markers in treated groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Orco Agonists: VUAA-1 (20) and OLC-12 (21)

  • Structure: VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide) share a triazolylsulfanyl-acetamide backbone but lack the pyrido-triazinone system .
  • Key Differences: The target compound replaces the triazole ring with a pyrido[1,2-a][1,3,5]triazin-4-one, introducing a fused bicyclic system. The 4-acetylphenyl group in the target compound may improve metabolic stability compared to the ethyl/isopropyl substituents in VUAA-1 and OLC-12.
  • Biological Activity: VUAA-1 and OLC-12 are potent Orco agonists, critical for insect olfaction. The target compound’s structural divergence suggests possible selectivity for non-olfactory targets, though experimental validation is needed.

Anti-Exudative Acetamides (Compounds 3.1–3.21)

  • Structure: These derivatives feature 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, with a furan-substituted triazole core .
  • Key Differences: The pyrido-triazinone system in the target compound replaces the triazole-furan combination, likely altering electronic properties (e.g., hydrogen-bonding capacity due to the carbonyl group). The acetylphenyl group may reduce polarity compared to the amino-furan substituents, affecting membrane permeability.
  • Biological Activity: Compounds 3.1–3.21 exhibit anti-exudative activity comparable to diclofenac sodium .

Triazole-Pyridine Derivatives (e.g., 578720-61-3)

  • Structure: N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide incorporates a pyridine-substituted triazole .
  • Key Differences: The pyrido-triazinone core in the target compound offers a larger conjugated system, which could influence binding affinity in kinase or protease inhibition. The absence of ethyl/pyridine substituents may reduce steric hindrance, facilitating interactions with planar binding pockets.

Physicochemical Comparison

Property Target Compound VUAA-1 (20) Compounds 3.1–3.21
Core Heterocycle Pyrido-triazinone 1,2,4-Triazole 1,2,4-Triazole-furan
LogP (Predicted) Moderate (~2.5) High (~3.2) Moderate (~2.0)
Hydrogen Bond Acceptors 6 (amide, triazinone O/N) 5 (triazole, pyridine) 5 (triazole, furan)
Solubility Low (nonpolar substituents) Low (ethyl groups) Moderate (polar furan)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.